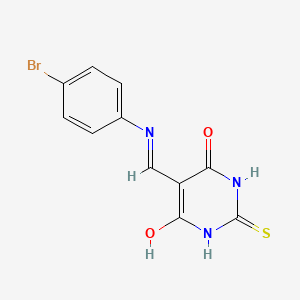

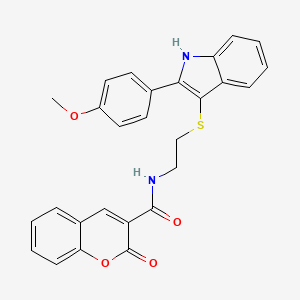

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” has a molecular formula of C11H8BrN3O2S . It has an average mass of 326.169 Da and a mono-isotopic mass of 324.952057 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C11H8BrN3O2S . It has an average mass of 326.169 Da and a mono-isotopic mass of 324.952057 Da . More specific physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Synthetic Pathways and Derivative Development

Research on pyrimidine derivatives reveals their significance due to various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. The synthesis of these compounds involves reactions with isothiocyanates under different conditions to yield N,N-disubstituted thioureas. Such compounds are synthesized in good yields, showcasing the electrophilic behavior of carbon atoms in isothiocyanates towards nucleophilic reactions, which could be leveraged for further functionalization and application in medicinal chemistry (Önal et al., 2009).

Antimicrobial Activity

The synthesis of 3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione analogues and their evaluation for antimicrobial activity demonstrate the potential of such compounds in addressing resistant microbial infections. These compounds, synthesized through a multi-step process involving reactions with 2-hydrazinobenzimidazole and subsequent cyclization, have been screened for their efficacy against a range of bacteria, highlighting the therapeutic potential of pyrimidine derivatives in antimicrobial research (Goudgaon & Basha, 2011).

Antiviral and Anticancer Properties

The exploration of pyrimidine derivatives extends to their antiviral and anticancer properties. For instance, compounds with substituted pyrimidines have shown marked inhibition of retrovirus replication in cell culture, presenting a promising avenue for the development of novel antiviral therapies. These studies underline the compound's utility in designing drugs targeting specific viral pathogens, including human immunodeficiency virus (HIV) (Hocková et al., 2003).

Green Chemistry Approaches

The development of green and efficient methodologies for synthesizing pyrimidine derivatives underscores the importance of environmental sustainability in chemical research. For instance, a water-mediated catalyst-free synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives represents a step towards eco-friendly chemical processes. This approach not only achieves high yields but also minimizes the environmental impact by avoiding organic solvents (Dhorajiya & Dholakiya, 2013).

Propiedades

IUPAC Name |

5-[(4-bromophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKKEPGXDXVKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide](/img/structure/B2454158.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)

![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)

![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2454172.png)

![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)